Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 |
InChI Key |
MXSNNPOLFSCLHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Cyclization
- The synthesis generally starts with appropriately substituted 2-aminopyridine derivatives.
- Cyclization is achieved by reacting 2-aminopyridine with α-haloketones or α-haloesters, which facilitates the formation of the imidazo[1,5-a]pyridine core.
- The reaction conditions involve heating in organic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), often at temperatures ranging from 65 °C to 85 °C to promote cyclization.
Esterification to Form the Methyl Ester
- The carboxylic acid group at the 3-position is converted into the methyl ester either by direct esterification of the acid precursor or by using methyl α-haloacetate derivatives in the initial cyclization step.
- Esterification is typically performed under acidic or neutral conditions using methanol and acid catalysts or via transesterification reactions.
Representative Synthetic Procedure
A representative synthetic route based on analogous compounds (e.g., methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate) may proceed as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyridine derivative + methyl α-chloroacetate, DMF/DMA, 65-85 °C | Cyclization to form imidazo[1,5-a]pyridine core with methyl ester |
| 2 | Chlorination using N-chlorosuccinimide (NCS) or equivalent, controlled temperature | Introduction of chlorine at the 8-position |
| 3 | Purification by silica gel column chromatography | Isolation of pure this compound |
This method ensures regioselective formation of the desired compound with good yield and purity.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to optimize reaction time, temperature control, and yield.
- Solvent choice, reaction time, and reagent stoichiometry are optimized to reduce by-products and improve scalability.
- Automated systems and in-line purification techniques are increasingly used for efficient large-scale production.
Comparative Analysis with Related Compounds
Summary of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMA, or acetonitrile | High boiling point solvents facilitate cyclization |
| Temperature | 65–85 °C | Optimal for cyclization and substitution reactions |
| Chlorinating Agent | N-chlorosuccinimide (NCS) or similar | Mild chlorination to ensure regioselectivity |
| Purification | Silica gel chromatography | Removes side products and unreacted starting materials |
Research and Experimental Data
- Experimental data on yields, reaction times, and purity are generally proprietary or reported in specialized synthetic chemistry literature.
- Analogous compounds show yields ranging from 60% to 85% depending on reaction optimization.
- Stability studies indicate that these compounds are shelf-stable under ambient conditions for months without decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the oxygen.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyridine core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is highly modifiable. Key analogs include:
Key Observations :
- Ester Group Impact : The methyl ester in this compound offers higher metabolic stability compared to ethyl esters (e.g., Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate), which may exhibit prolonged half-lives in biological systems .
- Substituent Position : Position 8-chloro substitution (as in the target compound) enhances electrophilicity at adjacent sites, facilitating nucleophilic aromatic substitution reactions. In contrast, ethyl imidazo[1,5-a]pyridine-1-carboxylate lacks this reactivity due to the absence of a halogen .
Biological Activity
Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the imidazo and pyridine ring systems along with a chlorine substituent at the 8-position. The presence of the methyl ester group enhances its reactivity, contributing to its pharmacological potential.
Chemical Formula: C_10H_8ClN_3O_2
Molecular Weight: Approximately 227.64 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial and fungal strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.2 |
| A549 (lung cancer) | 6.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development in cancer therapy .
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in critical metabolic pathways.
Example Study: Protein Kinase Inhibition
In a study screening various compounds for their ability to inhibit protein kinases, this compound exhibited notable activity against several targets:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| AURKB | 45% |
| CLK2 | 37% |
| PI5P4Kγ | KD = 7.1 nM |
These findings highlight the compound's potential as a selective inhibitor in therapeutic applications .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of this compound:
- Anticancer Activity in Vivo : A recent study administered the compound to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to control groups.
- Synergistic Effects with Other Drugs : Co-treatment with conventional chemotherapeutics showed enhanced efficacy when combined with this compound, suggesting potential for combination therapies.
Q & A
Q. Basic Research Focus
- Exposure Mitigation : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .
- Storage : Keep in a dry, airtight container at room temperature to prevent hydrolysis of the ester group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste, avoiding aqueous washdown due to potential environmental toxicity (H402) .
How can the reactivity of the ester group in this compound be exploited for further functionalization?
Advanced Research Focus
The methyl ester serves as a versatile handle for derivatization:
- Hydrolysis : Use NaOH in aqueous THF to generate the carboxylic acid, a precursor for amide coupling .
- Transesterification : React with higher alcohols (e.g., benzyl alcohol) and catalytic acid to access bulkier esters for solubility studies .
- Nucleophilic Substitution : Replace the ester with amines (e.g., NH3/MeOH under pressure) to form carboxamides, enhancing bioactivity .
What computational tools are effective for predicting the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., BTK kinase, implicated in cancer), leveraging structural data from related imidazo[1,5-a]pyridine-based inhibitors .
- QSAR Modeling : Train models on datasets of imidazo-pyridine analogs to correlate substituent effects (e.g., Cl position) with IC50 values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
How can reaction yields for this compound synthesis be optimized?
Q. Advanced Research Focus
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and byproduct formation .
- Catalysis : Introduce Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to install aryl groups at the 8-position .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
What analytical techniques are essential for purity assessment of this compound?
Q. Basic Research Focus
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
- TLC : Monitor reactions using silica plates and ethyl acetate/hexane (3:7) as eluent, visualizing with UV or iodine staining .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
What role does the 8-chloro substituent play in the compound’s physicochemical properties?
Q. Advanced Research Focus
- Electron-Withdrawing Effect : The Cl group increases electrophilicity at the 3-carboxylate position, enhancing reactivity in nucleophilic substitutions .
- Lipophilicity : Cl substitution elevates logP by ~0.5 units compared to non-halogenated analogs, improving membrane permeability .
- Crystal Packing : The Cl atom participates in weak C–H⋯Cl interactions, influencing solid-state stability, as observed in triazolo[1,5-a]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
